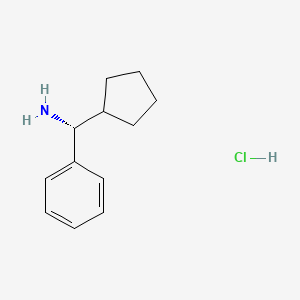

(R)-Cyclopentyl(phenyl)methanamine hydrochloride

説明

BenchChem offers high-quality (R)-Cyclopentyl(phenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Cyclopentyl(phenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(R)-cyclopentyl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,13H2;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNLQCUCZDOTEE-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@H](C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704257 | |

| Record name | (R)-1-Cyclopentyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213121-64-2 | |

| Record name | (R)-1-Cyclopentyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-Cyclopentyl(phenyl)methanamine Hydrochloride

Abstract

(R)-Cyclopentyl(phenyl)methanamine and its hydrochloride salt are valuable chiral building blocks in the synthesis of pharmaceutically active compounds. The precise stereochemical control required for their synthesis necessitates the use of advanced asymmetric methodologies. This technical guide provides a comprehensive overview of robust and scalable synthetic routes to (R)-Cyclopentyl(phenyl)methanamine hydrochloride, with a focus on methods that offer high enantioselectivity and yield. We will delve into two primary strategies: diastereoselective addition to a chiral N-tert-butanesulfinyl imine (employing the Ellman auxiliary) and catalytic asymmetric reductive amination. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the causality behind experimental choices and practical, field-proven protocols.

Introduction: The Significance of Chiral Amines

Chiral amines are ubiquitous structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The stereochemistry of the amine-bearing carbon center is often critical for biological activity, with different enantiomers exhibiting distinct pharmacological and toxicological profiles. (R)-Cyclopentyl(phenyl)methanamine hydrochloride represents a key intermediate where the precise spatial arrangement of the cyclopentyl and phenyl groups is essential for its intended application. Consequently, the development of efficient and highly stereoselective synthetic methods is of paramount importance.

This guide will focus on two of the most powerful and widely adopted strategies for asymmetric amine synthesis, providing both theoretical understanding and practical, step-by-step protocols.

Retrosynthetic Analysis and Strategy Selection

Our retrosynthetic analysis of (R)-Cyclopentyl(phenyl)methanamine hydrochloride identifies the key C-N bond formation as the stereochemistry-determining step. The immediate precursor is the free amine, (R)-Cyclopentyl(phenyl)methanamine, which can be accessed from the prochiral cyclopentyl phenyl ketone.

Caption: Retrosynthetic analysis of (R)-Cyclopentyl(phenyl)methanamine hydrochloride.

The primary strategies to achieve the desired (R)-enantiomer from cyclopentyl phenyl ketone are:

-

Strategy 1: Chiral Auxiliary-Mediated Synthesis. This approach involves the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a nucleophilic addition. The Ellman tert-butanesulfinamide is a highly effective and widely used auxiliary for this purpose.[2][3]

-

Strategy 2: Catalytic Asymmetric Reductive Amination. This method utilizes a chiral transition metal catalyst (e.g., Iridium or Ruthenium) to directly convert the ketone and an ammonia source into the chiral amine with high enantioselectivity.[1][4][5] This approach is highly atom-economical.

-

Strategy 3: Biocatalytic Reductive Amination. The use of enzymes, such as transaminases (TAs), offers a green and highly selective alternative for the synthesis of chiral amines from prochiral ketones.[6][7][8]

This guide will provide detailed protocols for the first two strategies, which are broadly applicable in standard synthetic chemistry laboratories.

Synthesis of the Key Precursor: Cyclopentyl Phenyl Ketone

A reliable supply of the starting material, cyclopentyl phenyl ketone (CAS 5422-88-8), is crucial.[9] While commercially available, an efficient laboratory-scale synthesis is often desirable. A robust method involves the Grignard reaction between cyclopentylmagnesium bromide and benzonitrile.[10][11]

Experimental Protocol: Cyclopentyl Phenyl Ketone Synthesis

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |

| Magnesium turnings | 7439-95-4 | 24.31 | 1.2 eq | |

| Bromocyclopentane | 137-43-9 | 149.04 | 1.0 eq | |

| Benzonitrile | 100-47-0 | 103.12 | 1.0 eq | |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - |

| Hydrochloric acid (aq) | 7647-01-0 | 36.46 | - | - |

| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 | - | - |

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small portion of anhydrous THF and a crystal of iodine to initiate the reaction. Slowly add a solution of bromocyclopentane (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

-

Reaction with Benzonitrile: Cool the Grignard reagent to 0 °C. Add a solution of benzonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and then heat to 48-50 °C for 2-3 hours.[10] Monitor the reaction by TLC or GC until the benzonitrile is consumed.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is 4-5.[11] Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford cyclopentyl phenyl ketone as a colorless to pale yellow liquid.[12][13]

Strategy 1: Chiral Auxiliary-Mediated Asymmetric Synthesis

This strategy leverages the powerful stereodirecting effect of the Ellman auxiliary, (R)-tert-butanesulfinamide.[2][3] The synthesis proceeds in three key steps: formation of the N-sulfinyl imine, diastereoselective Grignard addition, and removal of the auxiliary.

Caption: Workflow for the chiral auxiliary-mediated synthesis.

Mechanistic Rationale

The high diastereoselectivity of the Grignard addition is attributed to a six-membered ring transition state where the magnesium atom coordinates to both the nitrogen and oxygen atoms of the sulfinyl imine.[14] The bulky tert-butyl group of the sulfinyl auxiliary effectively shields one face of the imine, forcing the cyclopentyl group of the Grignard reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer.[15][16]

Experimental Protocols

Step 1: Synthesis of (R,E)-N-(Cyclopentyl(phenyl)methylidene)-2-methylpropane-2-sulfinamide

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |

| Cyclopentyl phenyl ketone | 5422-88-8 | 174.24 | 1.0 eq | |

| (R)-(+)-2-Methyl-2-propanesulfinamide | 196929-78-9 | 121.20 | 1.1 eq | |

| Titanium(IV) ethoxide | 3087-36-3 | 228.11 | 2.0 eq | |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - |

Procedure:

-

To a solution of cyclopentyl phenyl ketone (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF, add titanium(IV) ethoxide (2.0 eq).

-

Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction by TLC until the starting ketone is consumed.

-

Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

-

Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-sulfinyl imine, which can be used in the next step without further purification.

Step 2: Diastereoselective Addition of Cyclopentylmagnesium Bromide

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |

| N-sulfinyl imine from Step 1 | - | - | 1.0 eq | |

| Cyclopentylmagnesium bromide (in THF) | 2633-67-2 | 173.34 | 1.5 eq | |

| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |

Procedure:

-

Dissolve the crude N-sulfinyl imine (1.0 eq) in anhydrous DCM and cool to -48 °C.

-

Slowly add the solution of cyclopentylmagnesium bromide (1.5 eq) in THF dropwise over 30 minutes.

-

Stir the reaction at -48 °C for 3-4 hours. Monitor by TLC for the disappearance of the imine.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude sulfinamide can be purified by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary and Hydrochloride Salt Formation

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |

| Sulfinamide from Step 2 | - | - | 1.0 eq | |

| HCl in Methanol (e.g., 4 M) | - | - | 2.0-3.0 eq | |

| Diethyl ether | 60-29-7 | 74.12 | - | - |

Procedure:

-

Dissolve the purified sulfinamide (1.0 eq) in methanol.

-

Add a solution of HCl in methanol (2.0-3.0 eq) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of methanol and add diethyl ether to precipitate the (R)-Cyclopentyl(phenyl)methanamine hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

The chiral auxiliary can be recovered from the filtrate, enhancing the cost-effectiveness of this route.[17][18][19][20][21]

Strategy 2: Catalytic Asymmetric Reductive Amination

Catalytic asymmetric reductive amination (ARA) is a highly efficient one-pot method for the synthesis of chiral amines from ketones.[1] Chiral iridium and ruthenium complexes are particularly effective for the reductive amination of aryl ketones.[4][5]

Caption: Workflow for catalytic asymmetric reductive amination.

Mechanistic Considerations

The reaction typically proceeds through the in-situ formation of an imine or enamine intermediate, which is then asymmetrically hydrogenated by the chiral metal catalyst. The chiral ligand on the metal center creates a chiral environment that dictates the facial selectivity of the hydride transfer to the C=N double bond, leading to the formation of one enantiomer in excess.

Representative Experimental Protocol (Ruthenium-Catalyzed)

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |

| Cyclopentyl phenyl ketone | 5422-88-8 | 174.24 | 1.0 eq | |

| [RuCl2(p-cymene)]2 | 52462-29-0 | 612.39 | 0.005 eq | |

| (R,R)-TsDPEN | 162546-43-0 | 458.56 | 0.011 eq | |

| Ammonium acetate | 631-61-8 | 77.08 | 1.5 eq | |

| Hydrogen (H2) gas | 1333-74-0 | 2.02 | - | - |

| Anhydrous Methanol | 67-56-1 | 32.04 | - | - |

Procedure:

-

In a glovebox, charge a pressure-rated reaction vessel with [RuCl2(p-cymene)]2 (0.005 eq) and the chiral ligand (R,R)-TsDPEN (0.011 eq).

-

Add anhydrous, degassed methanol and stir for 20-30 minutes to pre-form the active catalyst.

-

Add cyclopentyl phenyl ketone (1.0 eq) and ammonium acetate (1.5 eq).

-

Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

-

Purge the vessel with hydrogen gas (3-4 cycles) and then pressurize to the desired pressure (e.g., 50 atm).

-

Heat the reaction to the desired temperature (e.g., 60 °C) and stir for 12-24 hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

-

Concentrate the reaction mixture and purify by chromatography or crystallization to obtain the free amine.

-

The free amine can then be converted to the hydrochloride salt as described in section 4.2, Step 3.

Data Summary and Comparison

| Parameter | Chiral Auxiliary Method | Asymmetric Reductive Amination |

| Stereocontrol | High diastereoselectivity (>95% de) | High enantioselectivity (>95% ee) |

| Yield | Generally good to excellent (70-90%) | Generally good to excellent (80-95%) |

| Reagents | Stoichiometric chiral auxiliary | Catalytic amount of chiral ligand/metal |

| Atom Economy | Lower | Higher |

| Operational Simplicity | Multi-step, requires purification of intermediates | Often a one-pot procedure |

| Scalability | Scalable, but cost of auxiliary can be a factor | Highly scalable and cost-effective |

| Waste | Stoichiometric waste from auxiliary | Minimal waste |

Conclusion

Both the chiral auxiliary-mediated approach and catalytic asymmetric reductive amination are powerful and reliable methods for the synthesis of (R)-Cyclopentyl(phenyl)methanamine hydrochloride. The choice of method will depend on the specific requirements of the project, including scale, cost considerations, and available equipment. The Ellman auxiliary method is exceptionally robust and predictable, making it an excellent choice for smaller-scale synthesis where high diastereoselectivity is paramount. For larger-scale production, the high atom economy, operational simplicity, and cost-effectiveness of catalytic asymmetric reductive amination make it a highly attractive and sustainable option.

References

- Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.

- Chi, Y., Zhou, Y.-G., & Zhang, X. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. The Journal of Organic Chemistry, 68(10), 4120–4122.

- Hart, H., & Curtis, O. E. (1956). An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances. Journal of the American Chemical Society, 78(1), 112-115.

- Bower, J. F., & Williams, J. M. J. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(26), 3482-3484.

- Wakayama, M., & Ellman, J. A. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(7), 2646–2650.

- Gomm, A., & O'Reilly, E. (2021). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Chemistry – A European Journal, 27(46), 11843-11855.

-

ResearchGate. (2009). Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide. Retrieved from [Link]

- Horvat, G., et al. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 11(13), 7468-7476.

- Guijarro, D. (2023). Computational Studies on the Mechanism of the Diastereoselective Addition of Grignard Reagents to N-(tert-butylsulfinyl)imines. ChemRxiv.

- Burke, A. J., et al. (2021). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines.

- Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary.

- Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024–2027.

-

American Chemical Society. (2009). Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide. Retrieved from [Link]

- Li, W., et al. (2017). Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. Organic Letters, 19(17), 4584–4587.

- Google Patents. (n.d.). US20040147762A1 - Asymmetric reductive amination of ketones.

- Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069–1094.

-

Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

- Ordóñez, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13967–14061.

-

ChemRxiv. (n.d.). Computational Studies on the Mechanism of the Diastereoselective Addition of Grignard Reagents to N-(tert-butylsulfinyl)imines. Retrieved from [Link]

-

RSC Publishing. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Retrieved from [Link]

-

Myers, A. G. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Retrieved from [Link]

- Patil, M., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 23(7), 1547.

- Guijarro, D. (2025). An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. RSC Advances, 15(XX), XXXX-XXXX.

- Ni, C., & Hu, J. (2014). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Beilstein Journal of Organic Chemistry, 10, 1636–1655.

- Google Patents. (n.d.). United States Patent Office - 3,254,124.

-

PubChem. (n.d.). Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Retrieved from [Link]

-

Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

-

RSC Publishing. (2025). An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. Retrieved from [Link]

- Khatik, A. M., et al. (2023). Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies'. Bioprocess and Biosystems Engineering, 46(2), 207–225.

-

ResearchGate. (2025). An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. Retrieved from [Link]

- Gotor-Fernández, V., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine.

-

ResearchGate. (n.d.). Scheme of (R,S)-norketamine synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. Ellman's Sulfinamides [sigmaaldrich.com]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CYCLOPENTYL PHENYL KETONE | 5422-88-8 [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. bristol.ac.uk [bristol.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

An In-Depth Technical Guide to (R)-Cyclopentyl(phenyl)methanamine Hydrochloride: Synthesis, Analysis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Cyclopentyl(phenyl)methanamine hydrochloride, a chiral amine of significant interest in medicinal chemistry, serves as a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical identity, methods for its enantioselective synthesis, and analytical techniques for the determination of its enantiomeric purity. Furthermore, this document explores the potential applications of this compound in drug development, drawing upon structure-activity relationships of related cyclopentylamine derivatives and the critical role of chirality in pharmacology. While specific pharmacological data for this compound is not extensively available in the public domain, this guide offers field-proven insights into its potential as a scaffold in the design of novel therapeutic agents.

Introduction: The Significance of Chiral Amines in Medicinal Chemistry

Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1] Chiral amines, in particular, are prevalent structural motifs in a vast array of pharmaceuticals. The specific three-dimensional arrangement of substituents around the amine's chiral center can dictate the molecule's interaction with biological targets such as enzymes and receptors, thereby influencing its therapeutic efficacy and safety.

(R)-Cyclopentyl(phenyl)methanamine hydrochloride (CAS Number: 1213121-64-2) belongs to this critical class of compounds. Its structure, featuring a cyclopentyl group and a phenyl group attached to a chiral methanamine core, presents a unique combination of steric and electronic properties that can be exploited in drug design. The cyclopentyl moiety can confer favorable pharmacokinetic properties, such as improved metabolic stability and lipophilicity, which are crucial for a drug candidate's success.[2] This guide will delve into the technical aspects of this compound, providing a foundation for its application in research and development.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of (R)-Cyclopentyl(phenyl)methanamine hydrochloride is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 1213121-64-2 | [3] |

| Molecular Formula | C₁₂H₁₈ClN | |

| Molecular Weight | 211.73 g/mol | |

| Appearance | Solid (predicted) | |

| Synonyms | (R)-Cyclopentyl(phenyl)methanamine HCl | [3] |

The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various experimental settings.

Synthesis of (R)-Cyclopentyl(phenyl)methanamine Hydrochloride

Synthesis of the Racemic Precursor: Cyclopentyl(phenyl)methanamine

The synthesis of the racemic free base is a prerequisite for chiral resolution. A common route involves the reductive amination of cyclopentyl phenyl ketone.

-

Reaction Setup: In a round-bottom flask, dissolve cyclopentyl phenyl ketone (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Reducing Agent: Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction by the addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield racemic cyclopentyl(phenyl)methanamine.

Chiral Resolution of Racemic Cyclopentyl(phenyl)methanamine

Classical resolution via the formation of diastereomeric salts remains a robust and widely used method for obtaining enantiomerically pure amines on a large scale.[1]

-

Salt Formation: Dissolve the racemic cyclopentyl(phenyl)methanamine (1.0 eq.) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for instance, (+)-tartaric acid, in the same solvent.[4]

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salts will begin to precipitate. The solubility differences between the two diastereomers are key to the separation.[5]

-

Isolation: Allow the mixture to stand, often at a reduced temperature, to maximize crystallization. The less soluble diastereomeric salt is then isolated by filtration.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to liberate the enantiomerically enriched free amine.

-

Extraction and Purification: The free amine is extracted with an organic solvent, dried, and concentrated. The enantiomeric excess (ee) of the product should be determined at this stage.

-

Hydrochloride Salt Formation: The purified (R)-cyclopentyl(phenyl)methanamine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Caption: Synthetic workflow for (R)-Cyclopentyl(phenyl)methanamine HCl.

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of (R)-Cyclopentyl(phenyl)methanamine hydrochloride is paramount for its application in pharmaceutical development. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Chiral HPLC for Enantiomeric Purity Determination

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. A typical starting point could be a ratio of 90:10:0.1 (hexane:isopropanol:diethylamine).

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-230 nm).

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

The method should be validated to demonstrate its ability to baseline-separate the (R)- and (S)-enantiomers, allowing for accurate quantification of the enantiomeric excess.

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

Applications in Drug Discovery and Development

While specific marketed drugs containing the (R)-Cyclopentyl(phenyl)methanamine moiety are not widely documented, the broader class of cyclopentylamine derivatives has shown significant potential in various therapeutic areas. The structural features of this compound make it an attractive scaffold for the design of novel ligands for a range of biological targets.

A Versatile Building Block

(R)-Cyclopentyl(phenyl)methanamine hydrochloride can serve as a key intermediate in the synthesis of more complex molecules. The primary amine provides a reactive handle for a variety of chemical transformations, including:

-

Amide bond formation: Coupling with carboxylic acids to generate chiral amides.

-

N-alkylation and N-arylation: Introducing further diversity to the molecule.

-

Formation of ureas and thioureas: Exploring different pharmacophoric groups.

The cyclopentyl group can occupy hydrophobic pockets in enzyme active sites or receptor binding sites, potentially enhancing binding affinity and selectivity.[2] The phenyl group provides a platform for further functionalization and can engage in π-π stacking or hydrophobic interactions with the biological target.

Potential Therapeutic Areas

Based on the pharmacological activities of related cyclopentylamine derivatives, potential therapeutic applications for compounds derived from (R)-Cyclopentyl(phenyl)methanamine hydrochloride could include:

-

Oncology: As a scaffold for kinase inhibitors or other anti-cancer agents.[6]

-

Metabolic Diseases: Derivatives have shown inhibitory activity against enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which is implicated in diabetes and obesity.[6]

-

Pain Management: Certain cyclopentylamine derivatives have demonstrated antinociceptive properties.[7][8]

-

Infectious Diseases: The cyclopentylamine scaffold has been explored in the development of antiviral agents.[2]

Conclusion

(R)-Cyclopentyl(phenyl)methanamine hydrochloride is a chiral building block with considerable potential for the development of novel pharmaceuticals. Its synthesis, while requiring careful control of stereochemistry, can be achieved through established methods of chiral resolution. Robust analytical techniques, particularly chiral HPLC, are essential for ensuring the enantiomeric purity of this key intermediate. The unique combination of a cyclopentyl ring, a phenyl group, and a chiral amine center provides a versatile platform for medicinal chemists to design and synthesize new chemical entities with the potential to address a range of therapeutic needs. Further research into the synthesis and biological evaluation of derivatives of (R)-Cyclopentyl(phenyl)methanamine is warranted to fully explore its potential in drug discovery.

References

-

Edo, B., et al. "Nucleophilic reaction of cyclopentylamine on phthalimide derivatives: synthesis and antinociceptive activity of products." Acta Poloniae Pharmaceutica 64.4 (2007): 365-368. [Link]

-

Serafin, K., et al. "Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities." International Journal of Molecular Sciences 24.8 (2023): 7252. [Link]

-

Edo, B., et al. "NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS." Acta Poloniae Pharmaceutica-Drug Research 64.4 (2007): 365. [Link]

-

Agilent. Certificate of Analysis. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

Chen, Y., et al. "Asymmetric synthesis of planar-chiral metacyclophanes via aromatic amination enabled enantioselective desymmetrization." Nature Communications 13.1 (2022): 1-9. [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

Science Learning Center. Resolution of a Racemic Mixture. [Link]

-

MCC Organic Chemistry. Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

NextSDS. cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride. [Link]

-

ResearchGate. Asymmetric Synthesis of Cyclopropylmethanamines by Rhodium-Catalyzed Cyclopropanation of Pinacol Allylboronate with N-Sulfonyl-1,2,3-triazoles. [Link]

-

American Elements. (2-phenylcyclopentyl)methanamine hydrochloride | CAS 1864058-27-4. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

- Google Patents.

-

Xu, Y., et al. "Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases." Organic Letters 25.36 (2023): 6688-6692. [Link]

-

De Kimpe, N., et al. "Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines." Organic Letters 9.2 (2007): 187-90. [Link]

-

ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. [Link]

-

opnMe. New on opnMe: Validating chemical transformations for fast synthesis of complex structures using modern building blocks. [Link]

-

Kotek, J., et al. "Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer." Molecules 18.11 (2013): 13838-13854. [Link]

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. nextsds.com [nextsds.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. mdpi.com [mdpi.com]

- 7. Nucleophilic reaction of cyclopentylamine on phthalimide derivatives: synthesis and antinociceptive activity of products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

Comprehensive Spectral Profiling and Analytical Validation of (R)-Cyclopentyl(phenyl)methanamine Hydrochloride

Executive Summary

(R)-Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-7) is a highly valuable chiral primary amine building block frequently utilized in the synthesis of advanced therapeutics, including adenylyl cyclase inhibitors for inflammatory pain management . Because stereochemical and structural integrity is paramount in drug discovery, rigorous analytical validation of this precursor is non-negotiable.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide provides a self-validating, causality-driven framework for the spectral characterization (NMR, IR, and MS) of (R)-cyclopentyl(phenyl)methanamine hydrochloride, ensuring that researchers can confidently verify both the structural connectivity and the salt form of this critical intermediate.

Analytical Workflows & Methodological Causality

To prevent analytical artifacts, the workflow must be tailored to the physicochemical properties of the primary amine hydrochloride. Standard protocols often fail here; for instance, using CDCl₃ for NMR or KBr pellets for IR can obscure critical diagnostic peaks due to poor solubility and hygroscopicity, respectively.

Fig 1: Parallel analytical workflow for spectral validation of the amine hydrochloride.

Protocol: NMR Sample Preparation and Acquisition

-

Drying: Dry the sample under high vacuum for 2 hours. Causality: Residual water rapidly exchanges with the -NH₃⁺ protons, broadening or completely erasing the critical downfield signal necessary to confirm the hydrochloride salt state.

-

Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ is selected over CDCl₃ because the ionic salt has poor solubility in non-polar solvents. Furthermore, DMSO drastically slows the proton exchange rate compared to protic solvents like CD₃OD, allowing the -NH₃⁺ signal to be clearly observed .

-

Self-Validating Acquisition: Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 101 MHz (256 scans). Validation Checkpoint: Verify that the residual DMSO pentet is exactly at 2.50 ppm (¹H) and the septet is at 39.52 ppm (¹³C). If these shift, the internal calibration is compromised.

Protocol: ATR-FTIR Acquisition

-

Sample Application: Place 2-3 mg of the neat solid powder directly onto a diamond ATR crystal and apply pressure. Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed water in KBr produces a massive O-H stretch at ~3400 cm⁻¹, which artificially obscures the critical N-H stretching region (3200-2800 cm⁻¹) of the amine hydrochloride.

-

Self-Validating Acquisition: Scan from 4000 to 400 cm⁻¹ (4 cm⁻¹ resolution). Validation Checkpoint: Check for the absence of a sharp 3600 cm⁻¹ peak (free water), confirming the integrity of the anhydrous salt spectrum.

Protocol: ESI-MS Analysis

-

Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the amine in solution, maximizing the [M+H]⁺ signal.

-

Ionization: Inject into the ESI source operating in positive mode. Causality: Soft ionization (ESI) is mandatory. Hard ionization (like EI) causes immediate alpha-cleavage of primary amines, often resulting in an undetectable molecular ion. ESI preserves the[M+H]⁺ at m/z 176.14.

Spectral Data Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide definitive proof of the carbon framework and the protonation state of the nitrogen. The chiral methine proton acts as an anchor point for structural assignment.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Notes |

| 8.55 | Broad singlet (br s) | 3H | -NH₃⁺ | Downfield shifted due to positive charge; broad due to quadrupolar relaxation of N and slow exchange in anhydrous DMSO. |

| 7.50 – 7.30 | Multiplet (m) | 5H | Ar-H | Phenyl ring protons (ortho, meta, para). |

| 3.95 | Doublet (d) | 1H | CH-NH₃⁺ | Chiral methine proton; split by the adjacent cyclopentyl methine proton (J ≈ 9.5 Hz). |

| 2.35 | Multiplet (m) | 1H | CH (Cyclopentyl) | Methine proton of the cyclopentyl ring. |

| 1.80 – 1.10 | Multiplets (m) | 8H | CH₂ (Cyclopentyl) | Four methylene groups of the cyclopentyl ring. |

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Causality / Notes |

| 137.5 | Ar-C (ipso) | Quaternary aromatic carbon attached to the chiral center. |

| 128.8, 128.5, 128.1 | Ar-C (o, m, p) | Aromatic methine carbons. |

| 58.2 | CH-NH₃⁺ | Deshielded aliphatic carbon due to the adjacent electronegative nitrogen. |

| 43.5 | CH (Cyclopentyl) | Aliphatic methine carbon. |

| 29.5, 29.2, 25.1, 25.0 | CH₂ (Cyclopentyl) | Aliphatic methylene carbons; slight diastereotopic effects resolve these into distinct peaks. |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized primarily to validate the functional groups, specifically distinguishing the hydrochloride salt from the free base.

Table 3: ATR-FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 – 2800 | Strong, Broad | N-H stretching (-NH₃⁺) overlapping with C-H stretching. |

| 3030 | Medium | Aromatic C-H stretching. |

| 2950, 2870 | Strong | Aliphatic C-H stretching (cyclopentyl group). |

| 1600, 1495, 1450 | Medium | Aromatic C=C stretching. |

| 1510 | Strong | N-H bending (primary amine salt). |

| 750, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene). |

Mass Spectrometry (ESI-MS) & Fragmentation Mechanics

Under Collision-Induced Dissociation (CID), protonated benzylamines undergo a highly characteristic fragmentation. The primary pathway is the loss of ammonia (17 Da) driven by the formation of an intermediate ion-neutral complex, followed by rearrangement into a stable tropylium ion .

Fig 2: ESI-MS positive mode fragmentation pathway for protonated cyclopentyl(phenyl)methanamine.

Table 4: ESI-MS (Positive Mode) Fragmentation Data

| m/z | Ion Type | Assignment | Relative Abundance |

| 176.14 | [M+H]⁺ | Protonated molecular ion (C₁₂H₁₈N⁺) | 100% (Base Peak) |

| 159.12 | [M+H - NH₃]⁺ | Loss of ammonia (C₁₂H₁₅⁺) | High |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (loss of cyclopentene) | Medium |

| 69.07 | [C₅H₉]⁺ | Cyclopentyl cation | Low |

Conclusion

The analytical validation of (R)-cyclopentyl(phenyl)methanamine hydrochloride requires a deliberate approach to sample preparation and instrumental parameters. By utilizing anhydrous DMSO-d₆ for NMR, ATR for IR, and ESI+ for mass spectrometry, researchers can establish a self-validating data matrix. The presence of the broad 8.55 ppm ¹H NMR signal, the 3200-2800 cm⁻¹ IR band, and the m/z 176.14 → 159.12 MS fragmentation pathway collectively provide unequivocal proof of the compound's structural and ionic identity.

References

-

Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Journal of Medicinal Chemistry.[Link]

-

Functional Polyglycidol-Based Block Copolymers for DNA Complexation. MDPI Polymers.[Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry.[Link]

Mechanism of Action of Cyclopentyl(phenyl)methanamine Derivatives: Selective Adenylyl Cyclase 1 (AC1) Inhibition for Inflammatory Pain

Executive Summary

The management of chronic and inflammatory pain has historically relied on opioids, which carry severe risks of tolerance, dependence, and respiratory depression. To circumvent these liabilities, neuropharmacological research has shifted toward targeting downstream intracellular signaling cascades responsible for central sensitization. Adenylyl Cyclase Isoform 1 (AC1) has emerged as a premier therapeutic target.

Recent breakthroughs in medicinal chemistry have identified cyclopentyl(phenyl)methanamine derivatives —specifically within the pyrazolo-pyrimidinone scaffold—as highly potent and selective AC1 inhibitors. This technical guide explores the mechanism of action, structural rationales, and self-validating experimental protocols used to evaluate these novel derivatives, providing a comprehensive framework for drug development professionals and researchers [1].

The Pharmacological Target: Adenylyl Cyclase 1 (AC1) in Nociception

Pain is broadly categorized into physiological (acute) and pathological (chronic) subtypes. Chronic pain is maintained by central sensitization , a state of prolonged neuronal hyperexcitability in the spinal cord and brain regions such as the anterior cingulate cortex (ACC) [2].

The AC1 Signaling Cascade

-

Initiation: Peripheral injury triggers sustained glutamate release, leading to calcium (Ca²⁺) influx through N-methyl-D-aspartate (NMDA) receptors.

-

Complex Formation: Intracellular Ca²⁺ binds to Calmodulin (CaM), forming a highly active Ca²⁺/CaM complex.

-

Catalysis: The Ca²⁺/CaM complex selectively binds to and activates AC1, an enzyme highly localized in the central nervous system.

-

Amplification: AC1 catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Sensitization: Elevated cAMP levels activate the Protein Kinase A (PKA) and Mitogen-Activated Protein Kinase (MAPK) pathways, ultimately phosphorylating the cAMP Response Element-Binding (CREB) protein. This alters gene transcription, permanently lowering the pain threshold [3].

Fig 1: AC1 signaling cascade in chronic pain and targeted inhibition by cyclopentyl(phenyl)methanamine derivatives.

Mechanism of Action: Cyclopentyl(phenyl)methanamine Derivatives

Structural Rationale & Solubility Breakthrough

First-generation pyrazolo-pyrimidinone inhibitors demonstrated excellent AC1 selectivity but suffered from abysmal aqueous solubility (<10 μM) due to high crystal packing energy and rigid molecular planarity.

The integration of a cyclopentyl(phenyl)methanamine building block (yielding lead compounds like 7-47A / AC10142A ) represents a masterclass in rational drug design. By introducing the bulky, non-planar cyclopentyl ring, chemists successfully increased the rotational degrees of freedom and disrupted flat aromatic stacking. This structural modification drastically reduced crystal packing energy, improving aqueous solubility to ~74 μM and enabling viable in vivo exposure without sacrificing target affinity [1].

Isoform Selectivity (AC1 vs. AC8)

The human genome encodes ten adenylyl cyclase isoforms. AC1 and AC8 are the only two isoforms stimulated by Ca²⁺/CaM. While AC1 is heavily implicated in pain, AC8 is critical for spatial learning and memory. Non-selective inhibition of both isoforms leads to severe cognitive deficits.

Cyclopentyl(phenyl)methanamine derivatives act by binding to the catalytic core of AC1 in a conformation that is sterically hindered in AC8. This allows the drug to fully suppress AC1-mediated cAMP production while leaving AC8 activity largely intact, thus providing analgesia without cognitive impairment [3].

Quantitative Pharmacodynamics & Structure-Activity Relationship

The following table summarizes the structure-activity relationship (SAR) and ADME properties, highlighting the superiority of the cyclopentyl(phenyl)methanamine-derived scaffold.

| Compound Class | Scaffold Origin | AC1 IC₅₀ (μM) | AC8 IC₅₀ (μM) | Aqueous Solubility (μM) | In Vivo Efficacy (CFA Model) |

| First-Generation | Standard planar amines | ~0.10 | >10 | < 10 | Poor (Limited by bioavailability) |

| Second-Generation | Oxadiazole derivatives | 1.40 | 4.10 | ~15 | Modest (Dose-limited) |

| Lead (7-47A) | Cyclopentyl(phenyl)methanamine | 0.26 | >10 | 74 ± 7 | High (Antiallodynic at 10 mg/kg) |

Experimental Methodologies & Validation Protocols

To ensure rigorous scientific integrity, the evaluation of these derivatives relies on self-validating experimental systems.

Protocol A: In Vitro TR-FRET cAMP Accumulation Assay

Purpose: To quantify the IC₅₀ and selectivity of the derivatives against AC1 and AC8.

Step-by-Step Methodology:

-

Cell Culture & Transfection: Plate HEK293 cells and transiently transfect them with either human AC1 or AC8 plasmids.

-

Causality: HEK293 cells lack endogenous AC1 and AC8. This ensures that any measured cAMP is exclusively produced by the transfected isoform.

-

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the cyclopentyl(phenyl)methanamine derivative (e.g., 7-47A) for 15 minutes.

-

Stimulation: Add a Ca²⁺ ionophore (e.g., A23187) or Forskolin to stimulate Ca²⁺/CaM-mediated cAMP production.

-

Lysis & Detection: Lyse the cells and add Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) specific antibodies (e.g., Cisbio cAMP dynamic 2 kit).

-

Causality: TR-FRET provides a high signal-to-noise ratio and eliminates the radioactive waste associated with traditional ³H-cAMP assays.

-

-

Data Analysis: Measure fluorescence at 665 nm and 620 nm. Calculate the IC₅₀ using non-linear regression.

Self-Validation Mechanism: The protocol mandates the use of un-transfected HEK293 cells stimulated with the ionophore as a negative control (baseline). A known non-selective AC inhibitor (e.g., SQ22536) is used as a positive control to validate assay sensitivity.

Fig 2: High-throughput TR-FRET cAMP accumulation assay workflow for AC1 inhibitor validation.

Protocol B: In Vivo Complete Freund's Adjuvant (CFA) Model

Purpose: To evaluate the in vivo antiallodynic efficacy of the derivatives.

Step-by-Step Methodology:

-

Baseline Testing: Measure baseline mechanical paw withdrawal thresholds in rats using von Frey filaments.

-

Inflammation Induction: Inject 50 μL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.

-

Causality: CFA induces robust, localized immune responses and hyperalgesia, accurately mimicking the peripheral injury-induced central sensitization that AC1 inhibitors are designed to reverse.

-

-

Drug Administration: 48 hours post-CFA injection, administer the cyclopentyl(phenyl)methanamine derivative (10 mg/kg, IP).

-

Efficacy Measurement: Re-evaluate mechanical withdrawal thresholds at 1, 2, and 4 hours post-dose.

Self-Validation Mechanism: The contralateral (left) paw receives no CFA but is still tested with von Frey filaments. This serves as an internal, intra-subject control to ensure the drug does not induce systemic numbness or motor impairment, confirming that the observed effect is true antiallodynia.

Conclusion

The integration of cyclopentyl(phenyl)methanamine into the pyrazolo-pyrimidinone scaffold has successfully bridged the gap between in vitro target selectivity and in vivo pharmacokinetic viability. By selectively inhibiting AC1 without disrupting AC8, these derivatives represent a highly promising, non-addictive therapeutic avenue for the treatment of chronic and inflammatory pain.

References

-

Shrinidhi A, Dwyer TS, Scott JA, Watts VJ, Flaherty DP. "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain." Journal of Medicinal Chemistry, 2024.[Link]

-

Zhuo M. "Targeting neuronal adenylyl cyclase for the treatment of chronic pain." Drug Discovery Today, 2012.[Link]

-

Giacoletti G, Price T, Hoelz LVB, et al. "A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance." Frontiers in Pharmacology, 2022.[Link]

The Architect's Ring: Discovery, Synthesis, and Application of Chiral Cyclopentylamines in Drug Development

Executive Summary

Chiral cyclopentylamines represent a pivotal structural motif in modern medicinal chemistry. Their unique stereochemical properties profoundly influence pharmacological activity, forming the backbone of blockbuster therapeutics ranging from antiplatelet agents to antiviral transition-state analogues. Unlike highly flexible acyclic amines or rigid bicyclic scaffolds, the cyclopentane ring adopts distinct envelope or half-chair conformations. This precise geometry allows for the highly directional projection of pharmacophores into target receptor pockets, a concept often leveraged in structure-based drug design.

This technical guide provides an in-depth exploration of the discovery and history of chiral cyclopentylamines, details field-proven asymmetric synthetic protocols, and examines their role in modulating critical biological pathways.

Historical Evolution: From Pasteur to Protein Engineering

The journey of chiral cyclopentylamines is intrinsically linked to the broader history of stereochemistry. The foundational work of Louis Pasteur in the 19th century established the concept of chirality, but applying these principles to functionalized cyclopentanes took over a century to mature.

Early methods for obtaining enantiomerically pure cyclopentylamines relied entirely on classical resolution . This technique involved reacting a racemic amine with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which were then separated by laborious fractional crystallization. However, this method is inherently limited by a maximum theoretical yield of 50% and severe scalability bottlenecks.

The late 20th and early 21st centuries witnessed a paradigm shift toward asymmetric synthesis . Driven by the pharmaceutical industry's demand for enantiopure drugs, researchers developed advanced catalytic methods, including rhodium-catalyzed C-H activation, asymmetric hydroamination of norbornadiene, and biocatalytic transformations using engineered transaminases[1][2].

Fig 1: The historical evolution of chiral cyclopentylamine synthesis.

Pharmacological Significance: Case Studies in Drug Discovery

The clinical validation of the chiral cyclopentylamine scaffold is best exemplified by two major FDA-approved drugs: Ticagrelor and Peramivir .

Ticagrelor (Brilinta)

Ticagrelor is an orally active, reversibly binding P2Y12 receptor antagonist used to prevent cardiovascular events[3]. It belongs to the cyclopentyltriazolopyrimidine class. The drug's efficacy hinges entirely on the specific stereochemistry of its highly functionalized cyclopentylamine core—specifically derived from an enantiopure[3aR-(3aα,4α,6α,6aα)]-2-[[6-amino-2,2-dimethyltetrahydro-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-ethanol intermediate[4]. The chiral centers ensure the molecule perfectly aligns within the P2Y12 receptor, competitively blocking ADP and preventing platelet aggregation.

Fig 2: Mechanism of action of Ticagrelor modulating the P2Y12 signaling pathway.

Peramivir (Rapivab)

Approved by the FDA in 2014, Peramivir is an intravenous neuraminidase inhibitor used for the treatment of influenza[5]. It features a heavily substituted chiral cyclopentane ring bearing an amine and a guanidino group. The cyclopentylamine scaffold acts as a transition-state analogue, mimicking the oxocarbenium intermediate of sialic acid cleavage, thereby trapping the viral neuraminidase enzyme and preventing viral shedding[5].

Quantitative Comparison of Synthetic Methodologies

To guide synthetic strategy, the following table summarizes the performance metrics of contemporary methods used to construct chiral cyclopentylamines.

| Synthetic Methodology | Catalyst / Key Reagent | Typical Enantiomeric Excess (ee) | Scalability | Key Advantage / Causality |

| Classical Resolution | Chiral Acids (e.g., Tartaric Acid) | >99% (after multiple recrystallizations) | Low to Medium | Low initial cost; however, limited to 50% max yield without racemization protocols. |

| Asymmetric Hydrogenation | Ru/Ir-Chiral Phosphine Complexes | 90–98% | High | Excellent atom economy; ideal for unfunctionalized cyclic imines[1]. |

| Biocatalytic Amination | Engineered ω-Transaminases | >99% | Very High | Operates under mild aqueous conditions; highly stereoselective[6]. |

| C-H Activation / Ring Opening | Rhodium Catalysts | 85–95% | Medium | Provides access to multifunctionalized scaffolds in a single continuous sequence[2]. |

Field-Proven Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The methodologies below include the mechanistic rationale (causality) behind critical steps to ensure reproducibility and troubleshooting capability.

Protocol A: Biocatalytic Asymmetric Synthesis via Engineered ω-Transaminase

This protocol utilizes an engineered ω-transaminase to convert a prochiral cyclopentanone into a highly enantioenriched cyclopentylamine. Recent directed evolution techniques have yielded transaminases with up to 110-fold increased specific activity for cyclic substrates[7].

Rationale & Causality: Transaminases operate via a ping-pong bi-bi mechanism utilizing Pyridoxal 5'-phosphate (PLP) as a cofactor. Because the equilibrium of ketone amination is thermodynamically unfavorable, a massive excess of the amine donor (isopropylamine) is used to drive the reaction forward via Le Chatelier's principle[6][8].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer and adjust to pH 7.5. Validation step: Ensure pH is strictly 7.5; deviations will alter the protonation state of the PLP cofactor, drastically reducing catalytic efficiency.

-

Cofactor Addition: Dissolve Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. The solution will turn pale yellow.

-

Substrate Loading: Add the prochiral cyclopentanone substrate to achieve a 10 mM concentration.

-

Amine Donor Addition: Add isopropylamine to a final concentration of 1.5 M (150-fold excess). Causality: This extreme excess is the thermodynamic driver for the amination.

-

Enzyme Introduction: Introduce 2.0 mg/mL of purified engineered ω-transaminase (e.g., CbTA or equivalent mutant)[6].

-

Incubation: Incubate the reaction vessel in an orbital shaker at 35 °C and 150 rpm for 24–48 hours.

-

Reaction Quenching & Extraction: Terminate the reaction by adding 1 M NaOH to raise the pH to 11.0. Causality: Deprotonating the newly formed chiral cyclopentylamine ensures it partitions completely into the organic phase. Extract three times with equal volumes of ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Chemical Synthesis of the Ticagrelor Cyclopentylamine Intermediate

This protocol describes the critical S_NAr coupling step between the chiral cyclopentylamine intermediate and the pyrimidine core, a foundational step in Ticagrelor synthesis[3][9].

Rationale & Causality: The reaction utilizes a mild organic base (triethylamine) in an aprotic solvent. The base acts as an acid scavenger to neutralize the HCl generated during the nucleophilic aromatic substitution. If the HCl is not scavenged, it will rapidly cleave the acid-sensitive acetonide protecting group on the cyclopentane diol[4].

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of the chiral amine, [3aR-(3aα,4α,6α,6aα)]-2-[[6-amino-2,2-dimethyltetrahydro-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-ethanol, in anhydrous tetrahydrofuran (THF) (0.2 M concentration).

-

Electrophile Addition: Add 1.05 equivalents of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine[9].

-

Base Addition: Slowly inject 2.5 equivalents of triethylamine (TEA) via syringe. Validation step: Monitor for the immediate formation of a white precipitate (TEA·HCl), confirming the nucleophilic attack has initiated.

-

Thermal Activation: Affix a reflux condenser and heat the mixture to 80 °C for 12 hours under continuous stirring.

-

Workup: Cool the reaction to room temperature, filter off the TEA·HCl salts, and concentrate the filtrate.

-

Isolation: Redissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer, concentrate, and recrystallize from a mixture of ethyl acetate/hexane to yield the highly pure condensed-amino intermediate[10].

Conclusion and Future Perspectives

The evolution of chiral cyclopentylamine synthesis from classical resolution to advanced biocatalysis and transition-metal asymmetric catalysis reflects the broader maturation of modern drug discovery. As demonstrated by the clinical success of Ticagrelor and Peramivir, the rigid yet adaptable nature of the cyclopentane ring makes it an unparalleled scaffold for precise pharmacophore projection. Future innovations will likely center on ultrahigh-throughput directed evolution of transaminases and imine reductases, enabling the synthesis of increasingly complex, sterically hindered cyclopentylamines with near-perfect atom economy and enantioselectivity.

Sources

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. WO2012172426A1 - Improved process for preparing cyclopentylamine derivatives and intermediates thereof - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (PDF) A growth selection system for the directed evolution of amine-forming or converting enzymes [academia.edu]

- 8. 3-Chlorocyclopentene | 96-40-2 | Benchchem [benchchem.com]

- 9. CN111205232B - Synthesis method of ticagrelor intermediate - Google Patents [patents.google.com]

- 10. An Improved Process For Preparation Of Ticagrelor And Intermediates [quickcompany.in]

Chiral Pharmacophores in Targeted Therapeutics: The Biological Utility of (R)-Cyclopentyl(phenyl)methanamine

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the optimization of physicochemical properties is as critical as target affinity. (R)-Cyclopentyl(phenyl)methanamine (CAS: 1213121-64-2 for the hydrochloride salt; 23459-36-1 for the racemate)[1] has emerged as a highly valuable chiral building block. Characterized by a primary amine attached to a sterically demanding, chiral methine center flanked by phenyl and cyclopentyl rings, this moiety provides unique topological features.

This whitepaper explores the biological activity of therapeutics derived from (R)-cyclopentyl(phenyl)methanamine, focusing on its critical role in overcoming solubility limitations in Adenylyl Cyclase 1 (AC1) inhibitors for inflammatory pain[2], and its structural utility in TTK (Mps1) kinase inhibitors for oncology[3].

Structural Rationale: Overcoming Physicochemical Liabilities

A recurring challenge in heterocyclic drug design—particularly with planar scaffolds like pyrazolo-pyrimidinones or indazoles—is high crystal packing energy, which drives poor aqueous solubility.

Incorporating the (R)-cyclopentyl(phenyl)methyl moiety introduces significant rotational degrees of freedom and an out-of-plane cycloalkyl bulk . This specific steric disruption prevents tight intermolecular π−π stacking in the solid state. Consequently, the melting point of the resulting derivative is lowered, and the thermodynamic barrier to aqueous dissolution is significantly reduced[2].

Core Application I: Selective AC1 Inhibition for Inflammatory Pain

Mechanism of Action

Adenylyl cyclase isoform 1 (AC1) is heavily implicated in the perception of chronic and inflammatory pain. In the anterior cingulate cortex (ACC) and spinal cord, calcium ( Ca2+ ) influx via NMDA receptors binds to Calmodulin (CaM). This Ca2+ /CaM complex selectively stimulates AC1 to produce cyclic AMP (cAMP), triggering the PKA-MAPK-CREB signaling cascade that centralizes pain sensitization[4].

Ca2+/CaM-stimulated AC1 signaling pathway in chronic inflammatory pain.

The Role of (R)-Cyclopentyl(phenyl)methanamine

Researchers at Purdue University identified pyrazolo-pyrimidinones as potent AC1 inhibitors, but first-generation compounds suffered from severe insolubility. By utilizing cyclopentyl(phenyl)methanamine in the final cyclocondensation step (reacting with an N,S-acetal intermediate), they generated second-generation leads like 7-47A (AC10142A) [2][5]. The bulky amine acts as a solubility-enhancing appendage while maintaining the critical hydrophobic contacts required for AC1 selectivity over AC8.

Quantitative Structure-Activity Relationship (SAR) Data

The integration of the cyclopentyl(phenyl)methyl group yielded a compound that balances potency with drug-like solubility, enabling in vivo efficacy in rat models of complete Freund's adjuvant (CFA) inflammatory pain[2].

| Compound Generation | Amine Appendage | AC1 IC 50 ( μ M) | AC8 IC 50 ( μ M) | Aqueous Solubility ( μ M) |

| 1st Gen Lead | Planar Aryl Amine | 0.15 | >10 | < 5 |

| Lead 7-47A | Cyclopentyl(phenyl)methyl | 0.26 | >10 | 74 ± 7 |

Self-Validating Experimental Protocol: AC1 Cellular Viability & cAMP Assay

To ensure that the reduction in cAMP is due to true AC1 target engagement and not compound-induced cytotoxicity, the following self-validating workflow is strictly employed[2][4]:

Step 1: Cell Preparation & Dosing

-

Seed HEK293 cells stably expressing AC1 in 96-well plates.

-

Dose cells with the (R)-cyclopentyl(phenyl)methanamine derivative at a 10 μ M final concentration.

-

Causality Check: Maintain DMSO concentration at exactly 0.1% (v/v) across all wells to prevent solvent-induced osmotic stress.

Step 2: Viability Counter-Screen (Cell-Titer Glo)

-

Incubate for 18 hours.

-

Include a Negative Control (0.1% DMSO) to establish 100% baseline viability, and a Positive Control (4% Tween) to establish 0% viability (complete lysis).

-

Add Cell-Titer Glo reagent; measure luminescence. Acceptance criteria: Viability must remain between 80-90% relative to DMSO to proceed to cAMP quantification.

Step 3: cAMP Quantification

-

Pre-incubate viable cells with 500 μ M IBMX (Isobutylmethylxanthine). Causality Check: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory to prevent the rapid degradation of cAMP, ensuring the assay measures production (AC1 activity) rather than degradation[6].

-

Stimulate with Ca2+ /ionomycin to activate CaM.

-

Quantify cAMP using a standard TR-FRET or ELISA kit to determine the IC 50 .

Core Application II: TTK (Mps1) Kinase Inhibition in Oncology

Mechanism of Action

Human TTK protein kinase (also known as Monopolar Spindle 1 or Mps1) is a dual-specificity kinase overexpressed in rapidly proliferating tumors (e.g., breast and ovarian cancers). TTK is the master regulator of the Spindle Assembly Checkpoint (SAC), a cellular mechanism that halts mitosis until all chromosomes are properly attached to the spindle apparatus[3].

Inhibiting TTK forces cancer cells to prematurely exit mitosis with unaligned chromosomes, leading to severe chromosomal instability (CIN) and subsequent apoptosis.

Mechanism of action for TTK (Mps1) kinase inhibitors in oncology.

Synthesis and Application of the Chiral Amine

In the development of indazole-based TTK inhibitors, (R)-cyclopentyl(phenyl)methanamine is utilized to form critical amide linkages. The bulky, lipophilic nature of the cyclopentyl and phenyl rings allows the compound to anchor deeply into the hydrophobic sub-pockets adjacent to the ATP-binding site of the TTK kinase domain[3].

Protocol: Amide Coupling for Kinase Inhibitor Synthesis

The synthesis of these targeted inhibitors relies on highly efficient peptide coupling chemistry to attach the (R)-cyclopentyl(phenyl)methanamine to an indazole-carboxylic acid core[3].

Step 1: Activation of the Carboxylic Acid

-

Dissolve the indazole-carboxylic acid precursor (1 mmol) in anhydrous DMF (7 mL).

-

Add TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (321 mg, 1 mmol).

-

Causality Check: TBTU rapidly converts the carboxylic acid into an active ester. DMF is chosen as the solvent due to its high dielectric constant, which stabilizes the polar transition states of the coupling reaction.

Step 2: Amine Addition

-

Add (R)-cyclopentyl(phenyl)methanamine (204 mg, 1 mmol) followed by DIPEA (N,N-Diisopropylethylamine) (0.52 mL, 3 mmol).

-

Causality Check: DIPEA acts as a non-nucleophilic base. It neutralizes the hydrochloride salt of the amine (if used) and acts as an acid scavenger for the byproduct of the TBTU reaction, driving the equilibrium forward without competing for the active ester.

Step 3: Isolation

-

Stir at room temperature until completion (monitored by LC-MS).

-

Precipitate the product using water, filter, and purify via reverse-phase HPLC to yield the indazole kinase inhibitor (typical yields >95%).

Conclusion

(R)-Cyclopentyl(phenyl)methanamine is far more than a simple synthetic intermediate; it is a strategic pharmacophore used to rescue failing drug scaffolds. By introducing out-of-plane steric bulk and rotational flexibility, it dramatically lowers crystal packing energy—solving critical aqueous solubility issues in AC1 inhibitors for pain management. Furthermore, its unique spatial geometry provides optimal hydrophobic anchoring in the active sites of critical oncology targets like TTK/Mps1. As drug discovery continues to tackle complex, flat heterocycles, the integration of such bulky chiral amines will remain a cornerstone of lead optimization.

References

-

Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Shrinidhi, A., Dwyer, T. S., Scott, J. A., Watts, V. J., & Flaherty, D. P. (2024). Journal of Medicinal Chemistry, 67(20), 18290-18316. URL:[Link]

- INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME. Pauls, H. W., Laufer, R., & Liu, Y. (2018). European Patent Office - EP 2766352 B1.

Sources

- 1. 毕得 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. flahertylab.com [flahertylab.com]

Application Notes & Protocols: The Strategic Use of (R)-Cyclopentyl(phenyl)methanamine Hydrochloride in Asymmetric Synthesis

Introduction: The Central Role of Chiral Amines

In the landscape of modern drug discovery and fine chemical production, the synthesis of single-enantiomer compounds is not merely an academic exercise but a critical necessity. Chiral amines, in particular, are ubiquitous structural motifs found in an estimated 40-45% of small-molecule pharmaceuticals, where the specific stereochemistry is often directly linked to therapeutic efficacy and safety.[1][2] The development of robust, scalable, and highly stereoselective methods for their synthesis is therefore a cornerstone of contemporary organic chemistry.[3] (R)-Cyclopentyl(phenyl)methanamine, a primary chiral amine, represents a versatile yet underexplored tool in the arsenal of the synthetic chemist. Its hydrochloride salt provides a stable, crystalline solid that is convenient to handle and store. This guide elucidates the mechanistic principles and provides actionable protocols for deploying this reagent as a potent chiral auxiliary and organocatalyst in key asymmetric transformations.

Mechanistic Rationale: Why (R)-Cyclopentyl(phenyl)methanamine?

The efficacy of a chiral amine in asymmetric synthesis hinges on its ability to create a sterically and electronically defined three-dimensional environment around a reactive center. The structure of (R)-Cyclopentyl(phenyl)methanamine is uniquely suited for this purpose for several key reasons:

-

Defined Stereocenter: The (R)-configuration at the benzylic carbon provides the foundational chirality.

-

Steric Hindrance and Facial Shielding: The molecule possesses two distinct bulky groups—a phenyl ring and a cyclopentyl ring—attached to the stereocenter. When this amine is condensed with a prochiral ketone or aldehyde to form a chiral imine or enamine intermediate, these groups effectively shield one face of the molecule. This steric blockade forces incoming electrophiles or nucleophiles to approach from the more accessible, unshielded face, thereby inducing high stereoselectivity.

-

Conformational Rigidity: The cyclopentyl group, while flexible, imparts a degree of conformational rigidity to the intermediate that is crucial for maintaining a consistent chiral environment during the reaction, leading to higher enantiomeric excess (ee). This is a principle leveraged in the design of many successful chiral ligands and auxiliaries.[4]

The following sections will detail the practical application of these principles in two of the most powerful C-C bond-forming reactions in asymmetric synthesis: enolate alkylation and the Michael addition.

Application I: Asymmetric α-Alkylation of Ketones (Chiral Auxiliary Approach)

One of the most reliable methods for constructing chiral quaternary carbon centers is the asymmetric alkylation of ketone enolates.[5] Using (R)-Cyclopentyl(phenyl)methanamine as a detachable chiral auxiliary provides a powerful strategy to achieve this transformation with high fidelity. The overall workflow involves forming a chiral imine, performing a diastereoselective alkylation, and then hydrolyzing the imine to reveal the α-alkylated ketone and recover the auxiliary.

Caption: Workflow for Asymmetric α-Alkylation via a Chiral Auxiliary.

Protocol: Asymmetric Alkylation of Cyclohexanone

Materials:

-

(R)-Cyclopentyl(phenyl)methanamine hydrochloride

-

Cyclohexanone

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Diisopropylamine

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Benzyl bromide (BnBr)

-

Acetic acid (AcOH)

-

Saturated aqueous NH₄Cl, NaHCO₃, and NaCl solutions

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, including a Dean-Stark apparatus

Procedure:

-

Neutralization of the Amine Salt: In a separatory funnel, dissolve (R)-Cyclopentyl(phenyl)methanamine hydrochloride (1.1 eq) in water and add 2M NaOH solution until the pH is >12. Extract the free amine with diethyl ether (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free (R)-Cyclopentyl(phenyl)methanamine. Causality: The free amine is required for the condensation reaction; the hydrochloride salt is unreactive.

-

Chiral Imine Formation: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclohexanone (1.0 eq), the prepared (R)-Cyclopentyl(phenyl)methanamine (1.05 eq), a catalytic amount of p-TsOH (0.02 eq), and anhydrous toluene. Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-6 hours). Cool the reaction to room temperature and remove the toluene under reduced pressure. The resulting crude imine is used directly in the next step. Causality: The Dean-Stark trap removes water, driving the equilibrium towards the formation of the imine.

-

Deprotonation and Alkylation:

-

In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) dropwise to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

-

Dissolve the crude chiral imine from Step 2 in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution via cannula. Stir the resulting aza-enolate solution for 1 hour at -78 °C. Causality: LDA is a strong, non-nucleophilic base ideal for quantitatively forming the lithium aza-enolate while minimizing side reactions.

-

Add benzyl bromide (1.2 eq) dropwise to the aza-enolate solution at -78 °C. Stir for 2-4 hours, allowing the reaction to proceed to completion (monitor by TLC).

-

-

Hydrolysis and Workup:

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-